molecular formula C24H19Cl2N3OS B12450015 1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Cat. No.: B12450015
M. Wt: 468.4 g/mol
InChI Key: MONHZHFOQCOFOL-UHFFFAOYSA-N
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Description

1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industry. This compound features a unique structure that includes a thieno[2,3-c]isoquinoline core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

The synthesis of 1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-c]isoquinoline core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]isoquinoline core, followed by the introduction of the amino and carboxamide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential therapeutic benefits, including its ability to interact with specific molecular targets and pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other compounds with industrial applications.

Mechanism of Action

The mechanism of action of 1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H19Cl2N3OS

Molecular Weight

468.4 g/mol

IUPAC Name

1-amino-N-(3,4-dichlorophenyl)-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

InChI

InChI=1S/C24H19Cl2N3OS/c25-17-11-10-14(12-18(17)26)28-23(30)22-20(27)19-15-8-4-5-9-16(15)21(29-24(19)31-22)13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9,27H2,(H,28,30)

InChI Key

MONHZHFOQCOFOL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C2C4=CC=CC=C4)SC(=C3N)C(=O)NC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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